(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
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Overview
Description
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidinone ring, an allyloxybenzylidene moiety, and a pentanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves a multi-step process:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated carboxylic acid to form the thioxothiazolidinone core.
Introduction of the Allyloxybenzylidene Moiety: The allyloxybenzylidene group is introduced through a condensation reaction between an allyloxybenzaldehyde and the thioxothiazolidinone intermediate.
Attachment of the Pentanedioic Acid Group: The final step involves the esterification or amidation of the intermediate with pentanedioic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced pharmacological properties.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and stability.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are widely studied for their biological activities.
Pentanedioic Acid Derivatives: These compounds are used in various industrial applications due to their versatility.
Uniqueness
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is unique due to the combination of its structural features. The presence of the allyloxybenzylidene moiety, thioxothiazolidinone ring, and pentanedioic acid group provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-2-9-25-13-6-4-3-5-11(13)10-14-16(22)19(18(26)27-14)12(17(23)24)7-8-15(20)21/h2-6,10,12H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJAMZZRXJCPM-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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